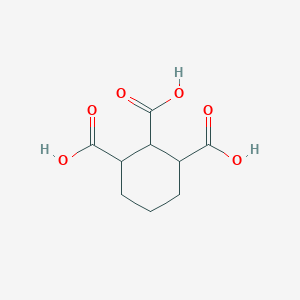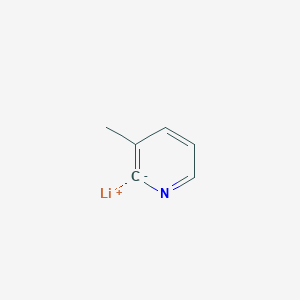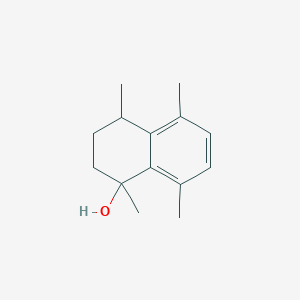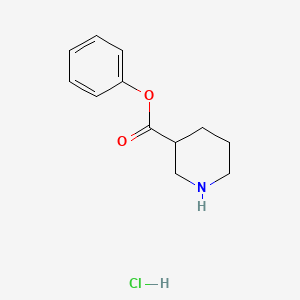
Cyclohexane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,2,3-tricarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with three carboxyl groups at the 1, 2, and 3 positions. This compound is a type of tricarboxylic acid, which means it contains three carboxyl functional groups (-COOH). Tricarboxylic acids are known for their importance in various biochemical processes, including the citric acid cycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2,3-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, cyclohexane can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions to introduce carboxyl groups at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2) for converting carboxyl groups to acyl chlorides
Major Products Formed:
Oxidation: Formation of more oxidized derivatives
Reduction: Formation of cyclohexane-1,2,3-triol
Substitution: Formation of acyl chlorides or esters
Aplicaciones Científicas De Investigación
Cyclohexane-1,2,3-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexane-1,2,3-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The carboxyl groups play a crucial role in binding to active sites of enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Cyclohexane-1,2,3-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid, isocitric acid, and aconitic acid. While these compounds share the presence of three carboxyl groups, their structural differences lead to unique properties and applications. For example:
Citric Acid: Known for its role in the citric acid cycle and as a food additive.
Isocitric Acid: An isomer of citric acid with similar biochemical significance.
Aconitic Acid: Involved in the citric acid cycle and has distinct chemical properties.
This compound stands out due to its cyclohexane ring structure, which imparts unique steric and electronic properties, making it valuable for specific chemical and industrial applications.
Propiedades
Número CAS |
141805-83-6 |
|---|---|
Fórmula molecular |
C9H12O6 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
cyclohexane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |
Clave InChI |
JEBXNNPMFYXVHS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C(C1)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)



![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
